

Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Annonacin*

Cat. No.: *B1665508*

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Extracellular flux analyzers, such as the Agilent Seahorse XF Analyzer, are powerful tools for real-time measurement of cellular metabolism.^{[8][9]} They determine the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. The Seahorse XF Cell Mito Stress Test is a standard assay to profile mitochondrial function.^[10]

Protocol: Seahorse XF Cell Mito Stress Test

This protocol is adapted for a 96-well format and should be optimized for the specific cell type being investigated.^{[9][11]}

Materials:

- Seahorse XFe96 or similar analyzer
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine as required for the cell type.^[11]
- **Annonacin** stock solution (in a suitable vehicle, e.g., DMSO)

- Mito Stress Test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.[10]

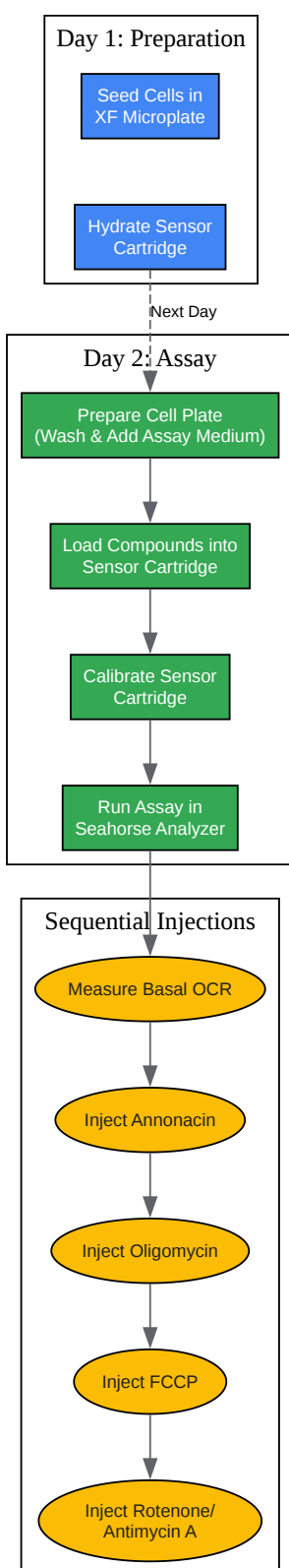
- Cells of interest (e.g., primary neurons, SH-SY5Y neuroblastoma cells)

Procedure:

- Cell Seeding:
 - One day prior to the assay, seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density (typically 20,000-80,000 cells/well).[9]
 - Include wells for background correction (media only).
 - Allow cells to adhere and form a monolayer overnight in a CO2 incubator.
- Sensor Cartridge Hydration:
 - The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
 - Incubate overnight at 37°C in a non-CO2 incubator.[9]
- Assay Preparation:
 - On the day of the assay, remove the cell culture medium from the plate.
 - Wash the cells once with 150-200 µL of pre-warmed Seahorse assay medium.
 - Add 180 µL of fresh assay medium to each well.
 - Incubate the cell plate at 37°C in a non-CO2 incubator for 30-60 minutes before the run.[9]
- Compound Loading:
 - Prepare stock solutions of **Annonacin** and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired final concentrations.

- Load the compounds into the appropriate ports of the hydrated sensor cartridge.
- Seahorse XF Analyzer Operation:
 - Start the Seahorse XF program and load the sensor cartridge for calibration.
 - After calibration, replace the calibrant plate with the cell culture plate.
 - The instrument will measure the basal OCR and ECAR before sequentially injecting the compounds:
 - **Annonacin**: To measure its direct effect on basal respiration.
 - Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.
 - FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.
 - Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.[\[10\]](#)
- Data Analysis:
 - The software calculates OCR and ECAR values over time. Key parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity, can be determined and compared between control and **Annonacin**-treated cells.

Experimental Workflow for Seahorse XF Mito Stress Test



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Caption: Workflow for the Seahorse XF Cell Mito Stress Test to measure **Annonacin**'s effect on OCR.

Spectrophotometric Assay for Mitochondrial Complex I Activity

This assay measures the activity of Complex I (NADH:ubiquinone oxidoreductase) by monitoring the decrease in absorbance as NADH is oxidized. **Annonacin**'s inhibitory effect can be quantified by comparing the rate of NADH oxidation in its presence versus its absence.

Protocol: Complex I Activity Assay

Materials:

- Isolated mitochondria or cell lysates
- Spectrophotometer capable of reading at 340 nm
- Assay Buffer: e.g., 25 mM potassium phosphate (pH 7.2), 5 mM MgCl₂
- NADH solution (e.g., 0.25 mM)
- Ubiquinone-1 (Coenzyme Q1)
- Rotenone (a known Complex I inhibitor, for control)
- **Annonacin** stock solution

Procedure:

- Sample Preparation:
 - Isolate mitochondria from cells or tissues using differential centrifugation.
 - Alternatively, prepare cell lysates ensuring mitochondrial integrity is preserved as much as possible.

- Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).
- Assay Setup:
 - In a cuvette, add the assay buffer, Ubiquinone-1, and the mitochondrial sample (e.g., 50 µg of protein).
 - For the test condition, add the desired concentration of **Annonacin**. For the control, add the vehicle. For a positive control for inhibition, use Rotenone.
 - Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 30°C).
- Measurement:
 - Initiate the reaction by adding NADH to the cuvette.
 - Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). The decrease in absorbance corresponds to the oxidation of NADH.
- Data Analysis:
 - Calculate the rate of NADH oxidation from the linear portion of the absorbance curve ($\Delta A_{340}/\text{min}$).
 - The specific activity is calculated using the extinction coefficient of NADH ($6.22 \text{ mM}^{-1}\text{cm}^{-1}$) and normalized to the amount of mitochondrial protein.
 - Express the activity in the presence of **Annonacin** as a percentage of the control activity to determine the extent of inhibition.

Measurement of Cellular ATP Levels

Annonacin's inhibition of Complex I is expected to decrease ATP synthesis via oxidative phosphorylation.^{[4][5]} This can be measured using a luciferase-based bioluminescence assay.^{[12][13]}

Protocol: Luciferase-Based ATP Assay

Materials:

- Cells treated with **Annonacin** and control cells
- Commercially available ATP determination kit (e.g., containing luciferase, D-luciferin, and a lysis buffer)
- Luminometer or a plate reader with luminescence capabilities

Procedure:

- Cell Treatment:
 - Culture cells in a multi-well plate (e.g., 96-well, white-walled plate for luminescence).
 - Treat cells with various concentrations of **Annonacin** for a specified duration (e.g., 6, 24, or 48 hours).^[4] Include vehicle-treated control wells.
- Cell Lysis:
 - Remove the culture medium.
 - Add the lysis buffer provided in the kit to each well to release intracellular ATP.
- Luminescence Reaction:
 - Add the luciferase/luciferin reagent to each well. This reagent will react with the ATP present in the lysate to produce light.
- Measurement:
 - Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
- Data Analysis:
 - Create an ATP standard curve to quantify the absolute ATP concentration.
 - Normalize the ATP levels to the number of cells or total protein content in each well.

- Express the ATP levels in **Annonacin**-treated cells as a percentage of the control.^[4]

Assessment of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

A key function of the electron transport chain is to maintain a proton gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential ($\Delta\Psi_m$). Inhibition of Complex I by **Annonacin** can lead to the dissipation of this potential. This can be measured using fluorescent dyes.

Protocol: $\Delta\Psi_m$ Measurement with JC-1

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy mitochondria with high $\Delta\Psi_m$, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low $\Delta\Psi_m$, JC-1 remains in a monomeric form that fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

- Cells cultured on glass coverslips or in a clear-bottomed microplate
- JC-1 dye
- Fluorescence microscope or a multi-well plate reader with appropriate filters
- FCCP (as a positive control for depolarization)

Procedure:

- Cell Treatment:
 - Treat cells with **Annonacin** for the desired time and concentration. Include control wells and wells treated with FCCP.
- JC-1 Staining:
 - Remove the treatment medium and wash the cells with a buffer (e.g., PBS).

- Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL in culture medium) for 15-30 minutes at 37°C.
- Imaging or Plate Reading:
 - Wash the cells to remove excess dye.
 - Immediately analyze the cells using a fluorescence microscope (to visualize the shift from red to green fluorescence) or a plate reader to quantify the fluorescence intensity at both emission wavelengths (green: ~529 nm, red: ~590 nm).
- Data Analysis:
 - Calculate the ratio of red to green fluorescence intensity for each condition.
 - A decrease in this ratio in **Annonacin**-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

Inhibition of Complex I can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide.^{[4][14]} This can be measured using fluorescent probes.^[15]

Protocol: ROS Detection with Dihydrorhodamine 123 (DHR-123)

DHR-123 is a non-fluorescent probe that can be oxidized by ROS within the mitochondria to the fluorescent compound rhodamine 123.^[4]

Materials:

- Live cells treated with **Annonacin**
- Dihydrorhodamine 123 (DHR-123) probe
- Fluorescence microscope or flow cytometer

- Antioxidants like N-acetylcysteine (NAC) or Trolox for control experiments.[\[4\]](#)

Procedure:

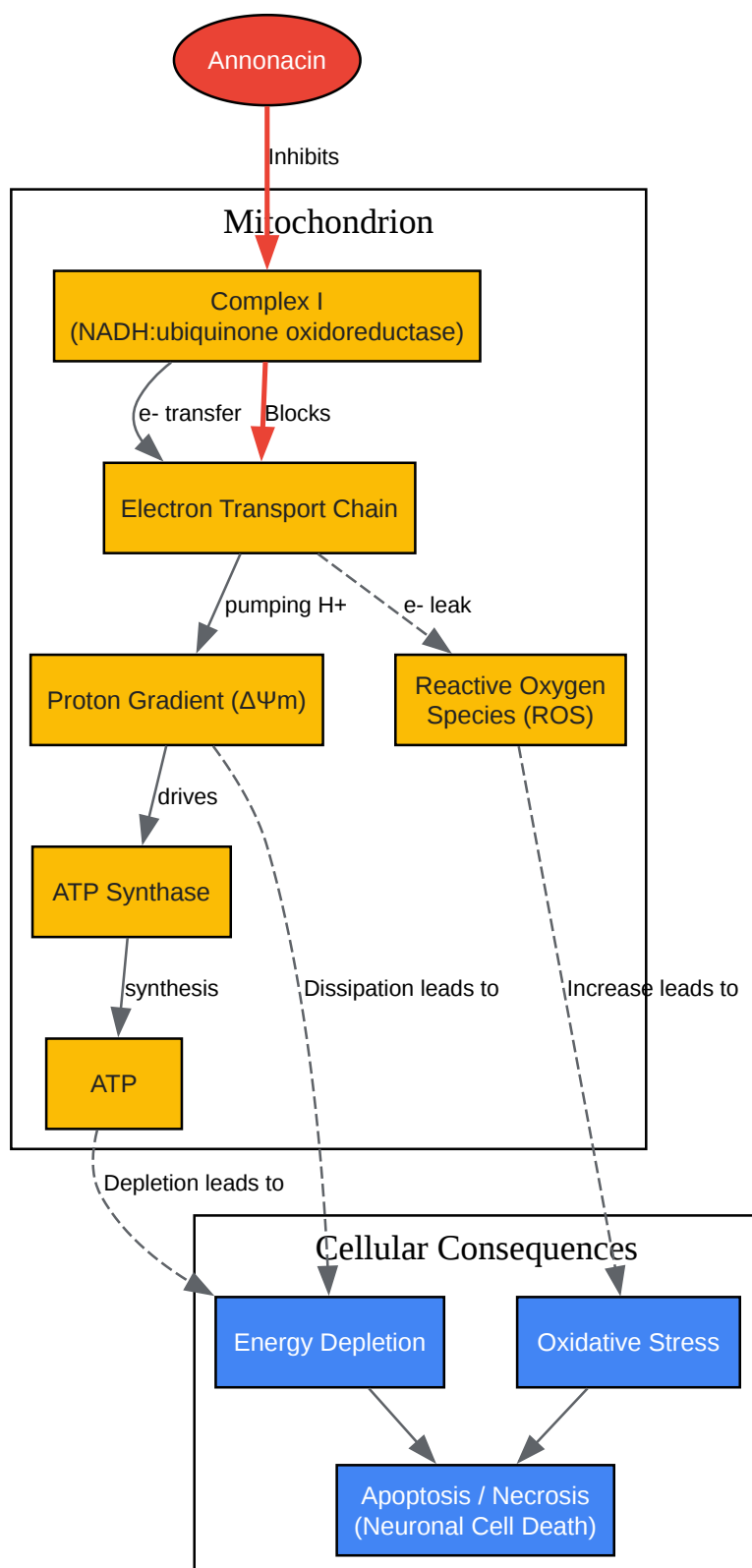
- Cell Treatment:
 - Culture and treat cells with **Annonacin**. Include control groups and groups pre-treated with antioxidants.
- Probe Loading:
 - Load the cells with DHR-123 (e.g., at a final concentration of 5 μ M) and incubate for a specified time (e.g., 30 minutes) at 37°C.
- Measurement:
 - Wash the cells to remove the excess probe.
 - Measure the fluorescence intensity of rhodamine 123 using a fluorescence microscope or quantify the percentage of fluorescent cells and their mean fluorescence intensity using a flow cytometer.
- Data Analysis:
 - Compare the fluorescence intensity of **Annonacin**-treated cells to that of control cells. An increase in fluorescence indicates an increase in ROS production.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on the effects of **Annonacin**.

Parameter	Cell Type	Annonacin Concentration	Effect	Reference
EC50 (Cell Death)	Mesencephalic Neurons	0.018 μ M (24h)	50% effective concentration for cell death	[1]
Cell Viability	Striatal Neurons	50 nM (48h)	Induces concentration-dependent cell loss	[4]
ATP Levels	Striatal Neurons	50 nM (6h)	Significant decrease in cellular ATP	[4]
ATP Levels	Rat Brain	3.8-7.6 mg/kg/day (28d)	44% decrease in brain ATP	[5]
ROS Production	Striatal Neurons	50 nM (6h)	Significant increase in ROS production	[4]

Annonacin's Signaling Pathway of Mitochondrial Dysfunction



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Caption: **Annonacin** inhibits Complex I, leading to mitochondrial dysfunction and cell death.

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- To cite this document: BenchChem. [Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

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